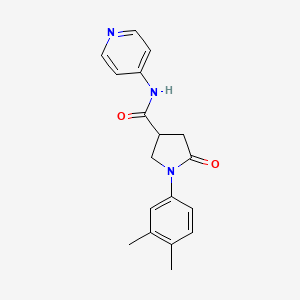![molecular formula C15H14BrNO5 B4601467 methyl 3-[4-(acetyloxy)-2-bromo-5-ethoxyphenyl]-2-cyanoacrylate](/img/structure/B4601467.png)
methyl 3-[4-(acetyloxy)-2-bromo-5-ethoxyphenyl]-2-cyanoacrylate
Overview
Description
Methyl 3-[4-(acetyloxy)-2-bromo-5-ethoxyphenyl]-2-cyanoacrylate is a useful research compound. Its molecular formula is C15H14BrNO5 and its molecular weight is 368.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.00554 g/mol and the complexity rating of the compound is 495. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Phenoxy Ring-Substituted Cyanoacrylates
Synthesis and Polymerization : A study by Whelpley et al. (2022) focused on the synthesis and styrene copolymerization of novel phenoxy ring-substituted isopropyl phenylcyanoacrylates. The compounds were synthesized through Knoevenagel condensation and characterized by various analytical techniques. Their copolymerization with styrene demonstrated the potential of these cyanoacrylates in creating polymers with specific properties, which could suggest applications in materials science, especially in developing new polymer blends or coatings with tailored features (Whelpley et al., 2022).
Stereoselective Synthesis
Conjugated Alkadienoates : The research by Yanagi et al. (1989) describes the stereoselective synthesis of conjugated 2,4-alkadienoates via palladium-catalyzed cross-coupling, highlighting the versatile methodologies in organic synthesis that involve bromo substituents and cyanoacrylate structures. This study might indicate the potential of employing similar strategies for synthesizing and manipulating compounds like methyl 3-[4-(acetyloxy)-2-bromo-5-ethoxyphenyl]-2-cyanoacrylate for specific research applications, such as organic electronics or light-absorbing materials (Yanagi et al., 1989).
Bioactivity of Cyanoacrylate Derivatives
Fungicidal Activity : Guihua et al. (2014) explored the synthesis and bioactivity of novel strobilurin derivatives containing cyanoacrylate moieties, demonstrating significant fungicidal activity against various pathogens. This suggests that cyanoacrylate compounds, by extension, could have potential applications in the development of new agrochemicals or antimicrobial agents, depending on their structural modifications and target specificity (Guihua et al., 2014).
Properties
IUPAC Name |
methyl (Z)-3-(4-acetyloxy-2-bromo-5-ethoxyphenyl)-2-cyanoprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO5/c1-4-21-13-6-10(5-11(8-17)15(19)20-3)12(16)7-14(13)22-9(2)18/h5-7H,4H2,1-3H3/b11-5- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJRNDBUFRXCEY-WZUFQYTHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=C(C#N)C(=O)OC)Br)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)/C=C(/C#N)\C(=O)OC)Br)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(2-CHLORO-4-NITROBENZAMIDO)-4-METHOXYPHENYL]FURAN-2-CARBOXAMIDE](/img/structure/B4601391.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B4601399.png)



![4-({2-[1-(4-bromophenyl)ethylidene]hydrazino}carbonyl)benzamide](/img/structure/B4601441.png)


![N-[4-(benzenesulfonamido)phenyl]-2-nitrobenzenesulfonamide](/img/structure/B4601475.png)
![1-[4-(2,3-dimethylphenoxy)butanoyl]azepane](/img/structure/B4601487.png)
![Ethyl 4-[[4-(2-methoxy-2-oxoethoxy)-3-methylphenyl]sulfonylamino]benzoate](/img/structure/B4601495.png)
methanone](/img/structure/B4601501.png)

